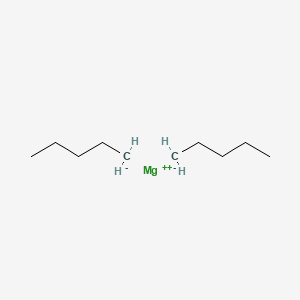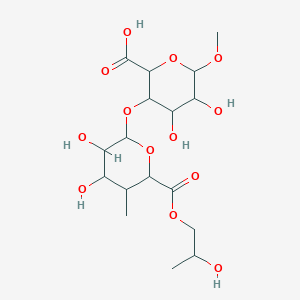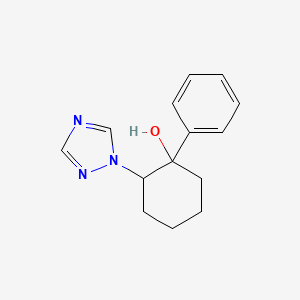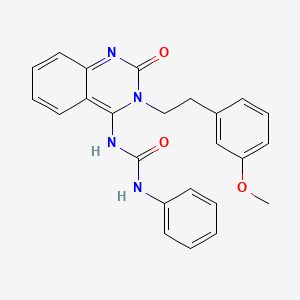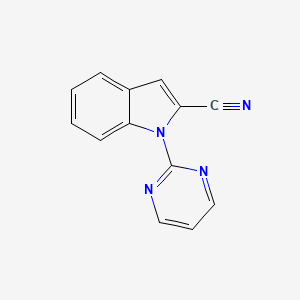
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile is a heterocyclic compound that combines the structural features of pyrimidine and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and indole moieties in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is the three-component synthesis involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method utilizes a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at 0°C to room temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile is largely dependent on its specific application:
Biological Activity: The compound can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects.
Chemical Reactivity: The presence of both pyrimidine and indole moieties allows for diverse reactivity, enabling the compound to participate in various chemical transformations.
Comparación Con Compuestos Similares
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and exhibit significant biological activity.
Imidazo[1,2-a]pyridines: Known for their medicinal applications, these compounds share structural similarities with this compound.
Pyrimido[1,2-a]benzimidazoles: These compounds are relevant in medicinal chemistry and share the pyrimidine core.
Uniqueness: The unique combination of pyrimidine and indole moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H8N4 |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
1-pyrimidin-2-ylindole-2-carbonitrile |
InChI |
InChI=1S/C13H8N4/c14-9-11-8-10-4-1-2-5-12(10)17(11)13-15-6-3-7-16-13/h1-8H |
Clave InChI |
YXZQSSOTOTWZLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2C3=NC=CC=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


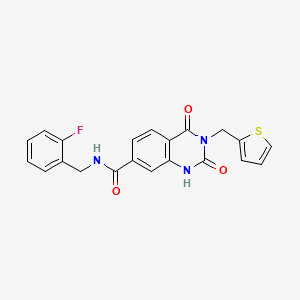
![2-[(4-Bromophenyl)amino]-6-chloro-3-nitrobenzoic acid](/img/structure/B14125597.png)
![3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole](/img/structure/B14125603.png)

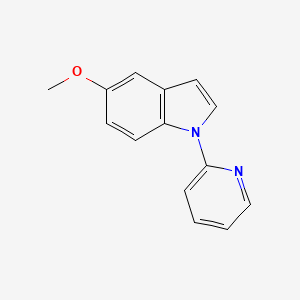
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125616.png)
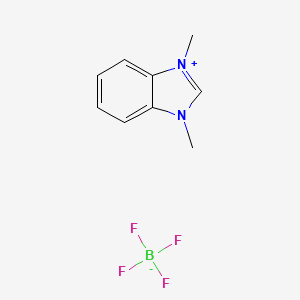
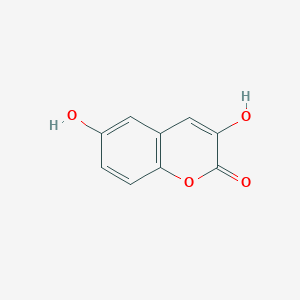
![1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125648.png)
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
